

Spectroscopic Data for Methyl 3-Phenylisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl 3-Phenylisonicotinate

CAS No.: 850162-87-7

Cat. No.: B1505256

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 3-Phenylisonicotinate**, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Overview

Methyl 3-Phenylisonicotinate (CAS: 850162-87-7) possesses a molecular formula of $C_{13}H_{11}NO_2$ and a molecular weight of 213.23 g/mol [1]. Its structure, featuring a phenyl group at the 3-position of the pyridine ring and a methyl ester at the 4-position, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations.

Caption: Molecular structure of **Methyl 3-Phenylisonicotinate**.

Synthesis of Methyl 3-Phenylisonicotinate

The synthesis of **Methyl 3-Phenylisonicotinate** can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and effective methods are outlined below.

Method 1: Fischer Esterification of 3-Phenylisonicotinic Acid

This classical method involves the acid-catalyzed esterification of the corresponding carboxylic acid.

Protocol:

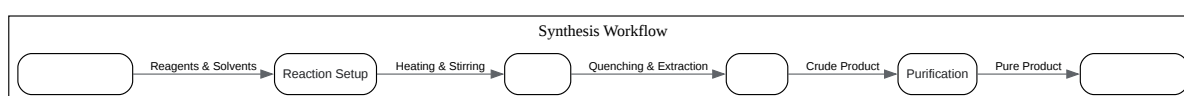
- To a solution of 3-phenylisonicotinic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.3 equivalents) dropwise at 0 °C.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford pure **Methyl 3-Phenylisonicotinate**.[\[2\]](#)

Method 2: Suzuki-Miyaura Cross-Coupling

A more modern and versatile approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is particularly useful for creating the C-C bond between the pyridine and phenyl rings.

Protocol:

- In a reaction vessel, combine methyl 3-bromoisonicotinate (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).
- Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
- Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.
- Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.[3]
- Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and dilute it with water.
- Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography.[3]



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of **Methyl 3-Phenylisonicotinate**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The ^1H NMR spectrum of **Methyl 3-Phenylisonicotinate** is predicted to exhibit distinct signals corresponding to the aromatic protons of both the pyridine and phenyl rings, as well as the methyl ester protons.

Predicted ^1H NMR Data (in CDCl_3):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
-8.70 - 8.60	Multiplet	2H	H-2, H-6 (Pyridine)
-7.60 - 7.30	Multiplet	6H	H-5 (Pyridine) & Phenyl Protons
-3.90	Singlet	3H	-OCH ₃

Interpretation:

- Aromatic Region (δ 7.30-8.70): The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the ring current. The H-2 and H-6 protons, being closest to the nitrogen, are anticipated to resonate at the lowest field. The H-5 proton will appear at a slightly higher field. The five protons of the phenyl group will resonate in the typical aromatic region, likely overlapping with the H-5 signal of the pyridine ring, resulting in a complex multiplet.^[1]
- Methyl Ester Protons (δ ~3.90): The three protons of the methyl group of the ester will appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.^[1] Its chemical shift is characteristic of methyl esters.^[4]

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. As direct experimental data is not readily available, the following are predicted chemical shifts based on the analysis of similar structures.

Predicted ^{13}C NMR Data (in CDCl_3):

Chemical Shift (δ) ppm	Assignment
~165	C=O (Ester)
~150	C-2, C-6 (Pyridine)
~140	C-4 (Pyridine)
~137	C-1' (Phenyl, ipso)
~135	C-3 (Pyridine)
~129	C-3', C-5' (Phenyl)
~128	C-2', C-6' (Phenyl)
~127	C-4' (Phenyl)
~123	C-5 (Pyridine)
~52	-OCH ₃

Interpretation:

- Carbonyl Carbon (δ ~165): The ester carbonyl carbon is expected to resonate at a low field, which is typical for this functional group.[5]
- Aromatic Carbons (δ ~123-150): The spectrum will show multiple signals in the aromatic region, corresponding to the nine distinct aromatic carbons. The carbons of the pyridine ring are influenced by the nitrogen atom, with C-2, C-4, and C-6 generally appearing at a lower field than the carbons of the phenyl ring. The quaternary carbons (C-3, C-4, and C-1') will typically show weaker signals.
- Methyl Carbon (δ ~52): The carbon of the methyl ester group will appear at a higher field, consistent with an sp^3 hybridized carbon attached to an oxygen atom.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **Methyl 3-Phenylisonicotinate** will be dominated by absorptions arising from the aromatic rings and the ester group.

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
2950-2850	Weak	Aliphatic C-H Stretch (-OCH ₃)
~1725	Strong	C=O Stretch (Ester)
~1600, ~1580, ~1450	Medium-Weak	C=C and C=N Ring Stretching (Pyridine & Phenyl)
~1280	Strong	Asymmetric C-O-C Stretch (Ester)
~1120	Strong	Symmetric C-O-C Stretch (Ester)
700-900	Strong	C-H Out-of-plane Bending (Aromatic)

Interpretation:

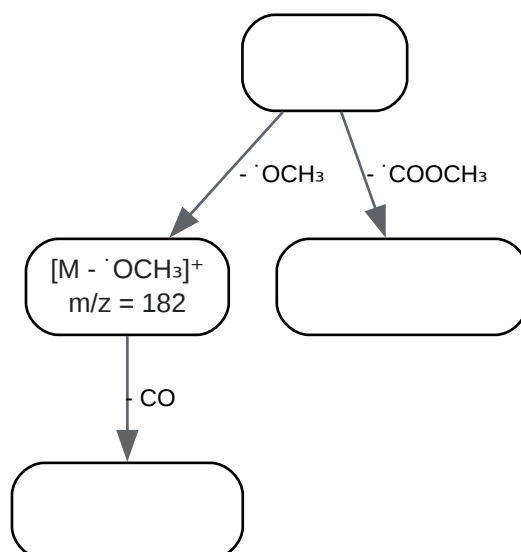
The most prominent feature in the IR spectrum will be the strong absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ester.[7] [8] The presence of two strong bands around 1280 cm⁻¹ and 1120 cm⁻¹ for the C-O stretching vibrations further confirms the ester functionality.[7] The aromatic nature of the compound is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring stretching vibrations in the 1450-1600 cm⁻¹ region.[9] The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For **Methyl 3-Phenylisonicotinate**, electron ionization (EI) would likely lead to a distinct molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

- Molecular Ion (M^+): $m/z = 213$. This peak corresponds to the intact molecule with the loss of one electron.
- Loss of Methoxy Radical ($M - \cdot OCH_3$): $m/z = 182$. This fragment arises from the cleavage of the C-O single bond of the ester.
- Loss of Carbon Monoxide from m/z 182: $m/z = 154$. This is a common fragmentation pathway for acylium ions.
- Loss of the Ester Group ($M - \cdot COOCH_3$): $m/z = 154$. This corresponds to the formation of the 3-phenylpyridine radical cation.
- Tropylium-like Ion: Further fragmentation of the phenylpyridine moiety can occur.



[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for **Methyl 3-Phenylisonicotinate**.

The fragmentation of pyridine carboxylic acid esters can be complex. The initial loss of the methoxy radical ($\cdot\text{OCH}_3$) to form an acylium ion (m/z 182) is a highly probable event. Subsequent loss of carbon monoxide (CO) from this ion would lead to the fragment at m/z 154. Alternatively, direct cleavage of the entire ester group can also result in the formation of the 3-phenylpyridine radical cation at m/z 154.

Conclusion

The spectroscopic data presented in this guide, based on a combination of typical values for related structures and predicted data, provides a comprehensive framework for the characterization of **Methyl 3-Phenylisonicotinate**. The interplay of ^1H NMR, ^{13}C NMR, IR, and MS data allows for an unambiguous confirmation of its structure. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently identify and utilize it in their research and development endeavors.

References

- PubChem.Methyl 2-Phenylisonicotinate. National Center for Biotechnology Information. [\[Link\]](#)
- The Royal Society of Chemistry.Supplementary Information.[\[Link\]](#)
- MDPI.NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals.[\[Link\]](#)
- ResearchGate.Any procedure for the esterification of isonicotinic acid?[\[Link\]](#)
- Spectroscopy Online.The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.[\[Link\]](#)
- University of Calgary.IR Spectroscopy Tutorial: Esters.[\[Link\]](#)
- MDPI.Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.[\[Link\]](#)
- NMRDB.org.Predict ^1H proton NMR spectra.[\[Link\]](#)

- MDPI.Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.[[Link](#)]
- Chemguide.interpreting C-13 NMR spectra.[[Link](#)]
- MDPI.A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[[Link](#)]
- eGyanKosh.MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[[Link](#)]
- Scholars Research Library.Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.[[Link](#)]
- Chemistry LibreTexts.15.7 Spectroscopy of Aromatic Compounds.[[Link](#)]
- Chemistry LibreTexts.6.6: ¹H NMR Spectra and Interpretation (Part I).[[Link](#)]
- Chemaxon.NMR Predictor.[[Link](#)]
- Michigan State University.Mass Spectrometry.[[Link](#)]
- YouTube.How to Predict NMR in ChemDraw.[[Link](#)]
- ResearchGate.FT-IR spectrum for Pyridine.[[Link](#)]
- Google Patents.Process for preparing isonicotinic acid.
- OpenStax.15.7 Spectroscopy of Aromatic Compounds.[[Link](#)]
- Oriental Journal of Chemistry.Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives.[[Link](#)]
- PerkinElmer.ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction.[[Link](#)]
- Chemguide.mass spectra - fragmentation patterns.[[Link](#)]
- Organic Chemistry Portal.Suzuki Coupling.[[Link](#)]

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [\[Link\]](#)
- The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [\[Link\]](#)
- Doc Brown's Chemistry. low/high resolution ¹H proton nmr spectrum of methyl ethanoate C₃H₆O₂ CH₃COOCH₃ ... [\[Link\]](#)
- Oregon State University. ¹³C NMR Chemical Shift. [\[Link\]](#)
- YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [\[Link\]](#)
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [\[Link\]](#)
- MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [\[Link\]](#)
- MDPI. DFT calculations of ¹H- and ¹³C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [\[Link\]](#)
- Bulletin de l'Academie Polonaise des Sciences. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [\[Link\]](#)
- MDPI. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- [3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. docs.chemaxon.com \[docs.chemaxon.com\]](#)
- [5. chem.libretexts.org \[chem.libretexts.org\]](#)
- [6. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- [7. chem.libretexts.org \[chem.libretexts.org\]](#)
- [8. Thieme E-Books & E-Journals \[thieme-connect.de\]](#)
- [9. gaussian.com \[gaussian.com\]](#)
- To cite this document: BenchChem. [Spectroscopic Data for Methyl 3-Phenylisonicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1505256/docs#spectroscopic-data-for-methyl-3-phenylisonicotinate-a-technical-guide\]](https://www.benchchem.com/product/b1505256/docs#spectroscopic-data-for-methyl-3-phenylisonicotinate-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check